molecular formula C15H16BrClN2O B3558491 1-[(5-bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine

1-[(5-bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B3558491
M. Wt: 355.66 g/mol
InChI Key: ZPVOJBNNZLIFED-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazines This compound is characterized by the presence of a brominated furan ring and a chlorinated phenyl ring attached to a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine typically involves the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-furan.

    Formation of Benzyl Chloride Derivative: 4-Chlorobenzyl chloride is prepared by chlorination of toluene using chlorine gas in the presence of a catalyst like ferric chloride.

    Nucleophilic Substitution: The brominated furan and the chlorinated benzyl chloride are then reacted with piperazine in a nucleophilic substitution reaction. This step typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(5-bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

    1-[(2-Furyl)methyl]-4-(4-chlorophenyl)piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-[(5-Bromo-2-furyl)methyl]-4-(4-fluorophenyl)piperazine: Substitution of chlorine with fluorine can lead to differences in pharmacokinetics and potency.

Uniqueness: 1-[(5-Bromo-2-furyl)methyl]-4-(4-chlorophenyl)piperazine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for diverse research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2O/c16-15-6-5-14(20-15)11-18-7-9-19(10-8-18)13-3-1-12(17)2-4-13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOJBNNZLIFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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